tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrrolidine ring: : Starting from a suitable diketone precursor, a condensation reaction with a suitable amine, usually under acidic or basic conditions, yields the pyrrolidine ring.
Introduction of the tert-butyl group: : This step often involves a tert-butyl esterification reaction, using tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Final modifications: : Adjusting the oxidation state or introducing the propan-2-yl group through alkylation reactions.
Industrial Production Methods
On an industrial scale, the preparation of such compounds would utilize optimized and scalable reactions, ensuring high yield and purity. The typical industrial methods may involve flow chemistry processes and catalytic approaches to increase efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation and Reduction: : Altering the oxidation state of the carbonyl or hydroxyl groups.
Nucleophilic Substitution: : The pyrrolidine ring can be a site for nucleophilic attack, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: : Such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: : Typically involve nucleophiles like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).
Major Products
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules. It plays a crucial role in the development of new organic synthetic methodologies.
Biology
In biology, its derivatives are studied for their potential bioactivity, including antimicrobial and antiviral properties. The structure-activity relationship (SAR) studies help in designing new bioactive compounds.
Medicine
In the medical field, this compound is investigated for its potential use in drug development, particularly for conditions requiring pyrrolidine-based pharmacophores. It might act as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrial applications include its use as an intermediate in the production of fine chemicals and materials, where the unique properties of the pyrrolidine ring are advantageous.
Mechanism of Action
The mechanism by which tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may act by inhibiting certain enzymes through covalent or non-covalent interactions, thereby modifying biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxopyrrolidine-1-carboxylates: : These compounds share a similar pyrrolidine ring structure but differ in their substitution patterns.
Tert-butyl 2-oxopyrrolidine-1-carboxylate: : Lacks the propan-2-yl group, leading to different chemical reactivity and biological activity.
Proline derivatives: : Structurally related but without the tert-butyl ester group.
Uniqueness
The presence of both tert-butyl and propan-2-yl groups in tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate confers unique steric and electronic properties, making it particularly interesting for synthesis and biological activity studies. This combination of substituents is not commonly found in similar compounds, highlighting its potential for developing novel applications.
Properties
CAS No. |
1368055-49-5 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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